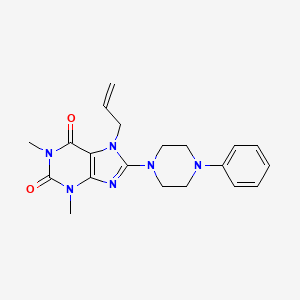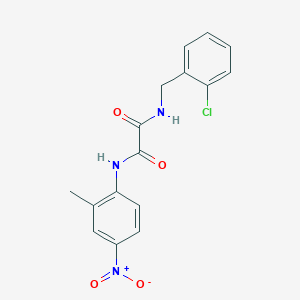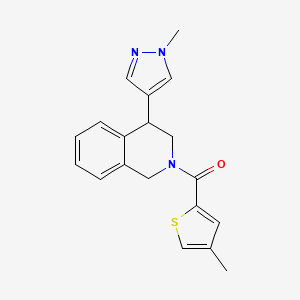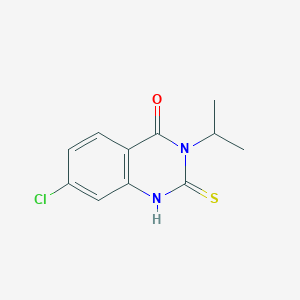![molecular formula C11H15N5O2S B2503023 4-メチル-N-{2-[2-(1H-ピラゾール-1-イル)エトキシ]エチル}-1,2,3-チアゾール-5-カルボキサミド CAS No. 2034231-31-5](/img/structure/B2503023.png)
4-メチル-N-{2-[2-(1H-ピラゾール-1-イル)エトキシ]エチル}-1,2,3-チアゾール-5-カルボキサミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-methyl-N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}-1,2,3-thiadiazole-5-carboxamide is a useful research compound. Its molecular formula is C11H15N5O2S and its molecular weight is 281.33. The purity is usually 95%.
BenchChem offers high-quality 4-methyl-N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}-1,2,3-thiadiazole-5-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-methyl-N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}-1,2,3-thiadiazole-5-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
医薬品化学と創薬
この化合物に存在する1,2,3-トリアゾール部分は、その生物活性で知られています。 タゾバクタムやカルボキシアミドトリアゾールなど、いくつかの薬剤は、その構造に1,2,3-トリアゾールユニットを含んでいます . 研究者は、抗菌剤、抗結核薬、抗HIV-1化合物など、潜在的な治療用途のために、この化合物の誘導体を研究しています .
抗菌特性
調査により、この化合物の特定の誘導体が、良好な抗菌性を示すことが明らかになりました。 これらの化合物は、細菌感染症と真菌感染症の治療に役立つ可能性があります .
抗結核活性
この化合物の特定の誘導体は、結核菌株に対して強力な抗結核活性を示しました。 これらの発見は、それらが新規抗結核薬として有望であることを示しています .
抗HIV-1研究
インドール誘導体、特に標的分子に関連する化合物は、その抗HIV-1特性について研究されています。 分子ドッキング研究は、HIV-1の複製を阻害する可能性を示唆しています .
細胞保護効果
この化合物の主要な成分であるピラゾール環は、細胞保護効果に関連付けられています。 研究者は、様々なストレス因子から細胞を保護するための用途を研究しており、これは、癌治療や肥満管理などの分野において関連性があります .
合成化学とクリック反応
クリックケミストリーを含む1,2,3-トリアゾールの合成手順は、簡単で収率が高くなっています。 研究者はこれらの反応を利用して、様々な用途のための置換誘導体を製造しています .
将来の方向性
作用機序
Target of Action
The primary targets of the compound are yet to be fully identified. Compounds with similar structures, such as imidazole-containing compounds, have been known to interact with a broad range of targets, exhibiting diverse pharmacological effects .
Mode of Action
Based on the structure, it is likely that the compound interacts with its targets through the 1h-pyrazol-1-yl group, which is a common moiety in many bioactive compounds . The interaction with the target could lead to changes in the target’s function, potentially leading to therapeutic effects.
Biochemical Pathways
The compound may affect various biochemical pathways depending on its target. For instance, imidazole-containing compounds have been reported to exhibit antimicrobial, anti-inflammatory, antitumor, and other activities, suggesting that they may affect a wide range of biochemical pathways .
Pharmacokinetics
The presence of the 1H-pyrazol-1-yl group and the ethoxy group may enhance the compound’s solubility, potentially improving its absorption and distribution .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its targets and the biochemical pathways it affects. For instance, if the compound targets enzymes involved in inflammatory responses, its action could result in reduced inflammation .
生化学分析
Biochemical Properties
Compounds with similar structures, such as imidazole derivatives, have been shown to interact with various enzymes and proteins . The nature of these interactions is often dependent on the specific structure of the compound and the biomolecules it interacts with .
Cellular Effects
Similar compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Similar compounds have been shown to have excellent thermal stabilities with decomposition temperatures ranging from 215 °C to 340 °C .
Dosage Effects in Animal Models
The effects of 4-methyl-N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}-1,2,3-thiadiazole-5-carboxamide at different dosages in animal models have not been reported. Similar compounds have shown potent antimalarial activities with high percent suppression against mice infected with Plasmodium berghei at a dose of 48.4 µM/kg per day .
Metabolic Pathways
Similar compounds have been shown to be involved in various metabolic processes .
Transport and Distribution
Similar compounds have been shown to interact with various transporters and binding proteins .
Subcellular Localization
Similar compounds have been shown to be directed to specific compartments or organelles based on their targeting signals or post-translational modifications .
特性
IUPAC Name |
4-methyl-N-[2-(2-pyrazol-1-ylethoxy)ethyl]thiadiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N5O2S/c1-9-10(19-15-14-9)11(17)12-4-7-18-8-6-16-5-2-3-13-16/h2-3,5H,4,6-8H2,1H3,(H,12,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNEXFIOIVWAQTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)NCCOCCN2C=CC=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-{[(5-Anilino-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}benzenecarbonitrile](/img/structure/B2502942.png)

![4-Hydroxy-2-mercaptopyrazolo[1,5-a][1,3,5]triazine-8-carbonitrile](/img/structure/B2502944.png)



![6-chloro-N,N'-bis[4-(3-methylbutoxy)phenyl]-1,3,5-triazine-2,4-diamine](/img/structure/B2502950.png)

![2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B2502956.png)



![tetrasodium;[[[(2R,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate](/img/structure/B2502963.png)
